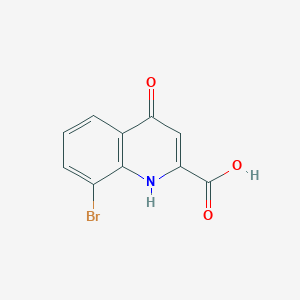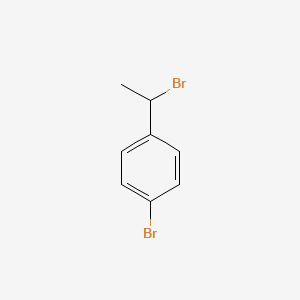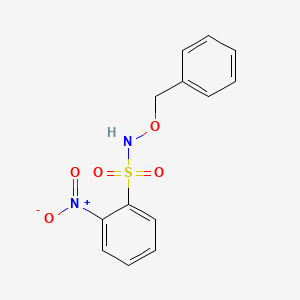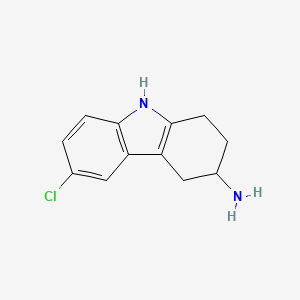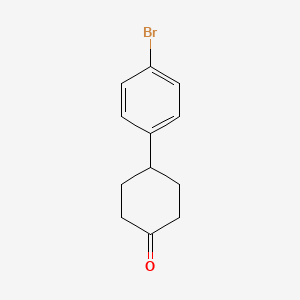
4-(4-Bromophenyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-Bromophenyl)cyclohexanone" is a brominated organic molecule that is structurally characterized by the presence of a bromophenyl group attached to a cyclohexanone ring. The compound and its derivatives have been studied for various properties and applications, including their potential as radical scavengers, neurotransmitter transport inhibitors, and carbonic anhydrase inhibitors . Additionally, the compound's molecular and crystal structures have been analyzed, revealing insights into its conformation and interactions .
Synthesis Analysis
The synthesis of cyclohexanonyl bromophenol derivatives, including those related to "this compound," has been reported. For instance, a naturally occurring cyclohexanonyl bromophenol was synthesized as a racemic compound, and its derivatives were prepared to investigate their inhibitory properties against human carbonic anhydrase isozymes . Another study reported the enantioselective preparation of 4-substituted cyclohexene derivatives through radical fragmentation of sulfoxides, which could be related to the synthesis pathways of bromophenyl cyclohexanone derivatives .
Molecular Structure Analysis
The molecular structure of "this compound" derivatives has been explored through various techniques. Single-crystal X-ray diffraction studies have been conducted to determine the crystal system and cell parameters of related compounds . The cyclohexanone ring typically exhibits a chair conformation, which is a common feature in cyclohexanone derivatives . Theoretical calculations, such as those performed using the Hartree–Fock method, have been used to derive optimized geometries and molecular properties .
Chemical Reactions Analysis
The chemical reactivity of "this compound" and its derivatives has been studied in various contexts. For example, the interaction of cyclohexanone azine with phosphorus(III) bromide was investigated, leading to the formation of brominated phosphorus-nitrogen compounds . Additionally, the compound's derivatives have been shown to undergo isomerization under certain conditions, as evidenced by the partial isomerization of a brominated cyclohexadienone derivative in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" derivatives have been characterized through spectroscopic and crystallographic methods. The compounds exhibit various modes of vibrations as revealed by FT-IR and FT-Raman spectral analyses . The optical properties, such as the optical cut-off and band gap energy, have been estimated using techniques like the Kubelka–Munk algorithm . The crystal structure is often stabilized by intermolecular hydrogen bonds, which play a significant role in determining the compound's stability and reactivity .
科学的研究の応用
Carbonic Anhydrase Inhibitory Properties : Cyclohexanonyl bromophenol derivatives, including 4-(4-Bromophenyl)cyclohexanone, have been investigated for their inhibitory effects on human carbonic anhydrase isozymes. These compounds show promise as inhibitors and are potential drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).
Structural Analysis : Studies have explored the structural properties of various cyclohexanone derivatives, including those with bromophenyl groups. These studies provide insights into the molecular and crystal structures, which are fundamental for understanding the chemical behavior and potential applications of these compounds (Narayana et al., 2013).
Synthesis and Applications in Organic Chemistry : The synthesis and applications of 4-substituted cyclohexene derivatives have been explored, with the radical fragmentation of o-bromophenyl sulfoxides being a key step. These studies are crucial for the development of new synthetic methodologies in organic chemistry (Imboden, Villar, & Renaud, 1999).
Polymer Science and Ring-Opening Polymerization : The synthesis of new cyclic esters, derived from cyclohexanone compounds, has been investigated for their potential in homo- and copolymerization. This research is significant for advancing the field of polymer science and developing new materials (Trollsås et al., 2000).
Antifungal Properties : Derivatives of cyclohexanone, including those with bromophenyl groups, have been evaluated for their antifungal properties against common and emerging yeasts and molds. This research is important for the development of new antifungal agents (Buchta et al., 2004).
Catalysis and Chemical Transformations : Studies have focused on the catalytic properties of cyclohexanone derivatives, such as their role in selective hydrogenation processes. This research contributes to the understanding of catalysis and chemical transformations in industrial applications (Wang et al., 2011).
Safety and Hazards
作用機序
Target of Action
Cyclohexanone, a similar compound, has been reported to interact with pentaerythritol tetranitrate reductase in enterobacter cloacae .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2D6, which are enzymes involved in drug metabolism .
特性
IUPAC Name |
4-(4-bromophenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVCFGNCJKEOOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435385 |
Source


|
| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84892-43-3 |
Source


|
| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is significant about the synthesis method presented in the paper?
A1: The paper describes a facile, four-step synthesis of 4-(4-Bromophenyl)cyclohexanone from (4-acetylcyclohexyl)benzene. [] The authors highlight achieving a high purity of 99% with an overall yield of 20%. This is significant because it offers a potentially more efficient and scalable method compared to previously existing synthetic routes.
Q2: How was the synthesized this compound characterized?
A2: The researchers confirmed the identity and purity of the synthesized compound using a combination of spectroscopic techniques. These included ¹H Nuclear Magnetic Resonance (¹H NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). [] These methods provided structural information and confirmed the compound's molecular weight and purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)
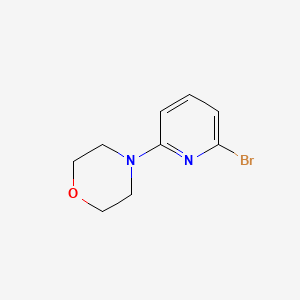



![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)

